molecular formula C14H12O2 B040117 3-(2-Methoxyphenyl)benzaldehyde CAS No. 122801-57-4

3-(2-Methoxyphenyl)benzaldehyde

Cat. No.: B040117
CAS No.: 122801-57-4
M. Wt: 212.24 g/mol
InChI Key: OIJZSURASXVTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)benzaldehyde, also known as 2’-methoxy-[1,1’-biphenyl]-3-carbaldehyde, is an organic compound with the molecular formula C14H12O2. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring, which is further connected to a benzaldehyde moiety. It is a solid at room temperature and is commonly used in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where benzaldehyde reacts with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction typically occurs in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-(2-Methoxyphenyl)benzoic acid.

    Reduction: 3-(2-Methoxyphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which 3-(2-Methoxyphenyl)benzaldehyde exerts its effects involves the disruption of cellular redox homeostasis. This compound can act as a redox-active agent, targeting cellular antioxidation components such as superoxide dismutases and glutathione reductase. By destabilizing these systems, it inhibits the growth of fungal pathogens and potentially cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-(2-Methoxyphenyl)benzaldehyde is unique due to the specific positioning of the methoxy group, which influences its reactivity and makes it suitable for specialized applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-(2-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJZSURASXVTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374827
Record name 3-(2-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122801-57-4
Record name 3-(2-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122801-57-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.